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Compound of Interest

Compound Name:
2-Chloro-1,7-naphthyridin-8(7H)-

one

Cat. No.: B3030609 Get Quote

Disclaimer: Publicly available cross-reactivity data for the specific compound 2-Chloro-1,7-
naphthyridin-8(7H)-one is limited. Therefore, this guide provides a comparative analysis of

potent and highly selective 1,7-naphthyridine-based inhibitors, BAY-091 and BAY-297, as

representative examples of this scaffold's selectivity profile. These compounds serve as

valuable chemical probes for studying the lipid kinase PIP4K2A.[1][2]

Introduction
The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in

the development of kinase inhibitors. Understanding the cross-reactivity profile of compounds

based on this scaffold is crucial for assessing their therapeutic potential and off-target effects.

This guide summarizes the selectivity and potency of two prominent 1,7-naphthyridine-based

inhibitors, BAY-091 and BAY-297, against a broad panel of kinases.

In Vitro Potency against PIP4K2A
BAY-091 and BAY-297 are potent inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type

2 Alpha (PIP4K2A), a lipid kinase involved in phosphoinositide signaling.[1][3][4] Their inhibitory

activity was determined using biochemical assays with varying ATP concentrations.
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Compound Assay Format ATP Concentration IC50 (nM)

BAY-091 ADP-Glo 10 µM 1.3

HTRF 10 µM 8.5

HTRF 2 mM 16.4

BAY-297 ADP-Glo 10 µM 13

ADP-Glo 250 µM 69

HTRF 10 µM 110

HTRF 2 mM 769

Data sourced from J Med Chem. 2021;64(21):15883-15911[1]

Cross-Reactivity Profiling
To assess their selectivity, BAY-091 and BAY-297 were screened against a commercial panel of

373 kinases at a concentration of 1 µM.[1]

Compound Kinase Panel Size
Compound
Concentration

Number of Off-
Target Kinases
with >60%
Inhibition

BAY-091 373 1 µM 0

BAY-297 373 1 µM 0

Data sourced from J Med Chem. 2021;64(21):15883-15911[1]

The results demonstrate an exceptional kinase selectivity profile for both compounds, with no

significant inhibition of any of the 373 kinases tested.[1] This high selectivity underscores the

potential of the 1,7-naphthyridine scaffold for developing targeted kinase inhibitors.

Signaling Pathway
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BAY-091 and BAY-297 target PIP4K2A, an enzyme that catalyzes the conversion of

phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).

[3][4][5] PI(4,5)P2 is a crucial precursor for second messengers in various signal transduction

pathways that regulate cell proliferation, survival, and motility.[3][5] Inhibition of PIP4K2A has

been explored as a potential therapeutic strategy in p53-deficient tumors.[1]
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Caption: The role of PIP4K2A in the phosphoinositide signaling pathway and its inhibition by

BAY-091/BAY-297.
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Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™)
The in vitro potency of the inhibitors was determined using the ADP-Glo™ Kinase Assay, a

luminescence-based assay that measures the amount of ADP produced during a kinase

reaction.[6]

Materials:

PIP4K2A enzyme

Substrate (e.g., PI5P)

ATP

Test compounds (BAY-091, BAY-297)

ADP-Glo™ Reagent

Kinase Detection Reagent

Assay buffer

384-well plates

Procedure:

Prepare serial dilutions of the test compounds.

Add the kinase and test compound to the wells of a 384-well plate and incubate for a

predefined period (e.g., 15 minutes) at room temperature.

Initiate the kinase reaction by adding the substrate and ATP.

Allow the reaction to proceed for a set time (e.g., 2 hours).

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for a specified time (e.g., 30-40 minutes).
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Convert the generated ADP to ATP and measure the light output by adding the Kinase

Detection Reagent. Incubate for a specified time (e.g., 30-60 minutes).

Measure the luminescence signal using a plate reader.

Calculate IC50 values from the dose-response curves.
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Kinase Profiling Experimental Workflow
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Caption: A generalized workflow for a biochemical kinase assay used for cross-reactivity

profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

